molecular formula C13H7N3O4S2 B097576 2-(2,4-Dinitrophenylthio)benzothiazole CAS No. 17586-89-9

2-(2,4-Dinitrophenylthio)benzothiazole

Cat. No. B097576
CAS RN: 17586-89-9
M. Wt: 333.3 g/mol
InChI Key: RCPUUVXIUIWMEE-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenylthio)benzothiazole is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the 2,4-dinitrophenylthio group suggests that this compound could have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with appropriate reactants to form the benzothiazole core. For example, the synthesis of benzo-1,2,4-dithiazines, which are structurally related to benzothiazoles, was investigated through the reaction of 2-aminothiophenol with isothiocyanates, leading to the formation of benzothiazoles under certain conditions . Another method for synthesizing benzothiazole derivatives is the condensation of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Additionally, 2-substituted benzothiazoles have been synthesized via a one-pot reaction from aromatic aldehydes and o-aminothiophenol using FeCl3/Montmorillonite K-10 under ultrasound irradiation .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 2-(3,4,5-trimethoxyphenyl)-benzothiazole was confirmed by IR, 1H-NMR, UV spectra, and X-ray analysis . These techniques can provide detailed information about the connectivity of atoms, the presence of functional groups, and the overall geometry of the molecule.

Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, cyclization of 2-benzylthio-4,6-dinitrobenzamides can lead to the formation of 4,6-dinitro-1,2-benzisothiazol-3-ones, and further reactions such as alkylation, oxidation, and chlorination can yield a range of products . The reactivity of the benzothiazole ring can be influenced by substituents, as seen in the synthesis of benzothiazolines through the reaction of aminobenzothiazoles with chlorinated nitrobenzotrifluorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. Substituents on the benzothiazole ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-withdrawing groups like nitro substituents can increase the acidity of the molecule and affect its reactivity in electrophilic aromatic substitution reactions. The presence of halogen atoms can also influence the lipophilicity and potential biological activity of the compound .

Scientific Research Applications

Fungicidal Activity

  • 2-(2,4-Dinitrophenylthio)benzothiazole exhibits notable fungicidal activity against various pathogens like Venturia inaequalis, Botrytis cinerea, Fusarium bulbigenum, and Cercospora melonis. This compound, along with other heterocyclic compounds substituted with the 2,4-dinitrophenylthio- group, has been synthesized and tested for its effectiveness in controlling these fungi (Pianka, 1968).

Antitumor Properties

  • Novel 2-(4-aminophenyl)benzothiazoles, a class including compounds structurally similar to 2-(2,4-Dinitrophenylthio)benzothiazole, have been identified for their selective and potent antitumor properties. These compounds are known to induce and be metabolized by cytochrome P 450 1A1, leading to potentially active metabolites. Amino acid prodrugs of these benzothiazoles have been developed to improve solubility and bioavailability for therapeutic applications (Bradshaw et al., 2002).

Antibacterial Properties

  • Benzothiazoles, including derivatives like 2-(2,4-Dinitrophenylthio)benzothiazole, have shown a range of biological activities, including antibacterial properties. New derivatives have been synthesized and evaluated for their effectiveness against hospital strains of E. coli and Pseudomonas, demonstrating good activity at various concentrations (Ali, 2013).

Pharmaceutical Applications

  • The benzothiazole ring system, which includes 2-(2,4-Dinitrophenylthio)benzothiazole, is widely recognized for its pharmaceutical applications. Benzothiazole derivatives have been used for treating various diseases and disorders due to their antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor activities. The therapeutic potential of benzothiazoles is continuously evolving, highlighting their importance in drug discovery (Kamal et al., 2015).

Future Directions

Benzothiazole and its derivatives have been the subject of extensive research due to their wide range of pharmacological properties . This suggests that 2-(2,4-Dinitrophenylthio)benzothiazole and similar compounds may have potential for future therapeutic applications.

properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O4S2/c17-15(18)8-5-6-12(10(7-8)16(19)20)22-13-14-9-3-1-2-4-11(9)21-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPUUVXIUIWMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063369
Record name Benzothiazole, 2-[(2,4-dinitrophenyl)thio]-
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Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dinitrophenylthio)benzothiazole

CAS RN

4230-91-5, 17586-89-9
Record name 2-[(2,4-Dinitrophenyl)thio]benzothiazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-((2,4-dinitrophenyl)thio)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2-[(2,4-dinitrophenyl)thio]-
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Record name Benzothiazole, 2-[(2,4-dinitrophenyl)thio]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazol-2-yl 2,4-dinitrophenyl sulphide
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Record name 2-(2,4-Dinitrophenylthio)benzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M Pianka - Journal of the Science of Food and Agriculture, 1968 - Wiley Online Library
Certain ethylenes and heterocyclic compounds substituted with the 2,4‐dinitrophenylthio‐ group were synthesised and tested for activity against Venturia inaequalis, Botrytis cinerea, …
Number of citations: 8 onlinelibrary.wiley.com
Y Hasegawa - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
The interactions of m-dinitrobenzene and 1-substituted 2,4-dinitrobenzenes with sodium methoxide in meth-anolic dimethyl sulfoxide were studied with a rapid scan spectrophotometer. …
Number of citations: 8 www.journal.csj.jp
AM Zina, PG Bedello, D Cane, S Bundino… - Contact …, 1987 - Wiley Online Library
An outbreak of occupational dermatitis in a rubber tyre factory is reported. An unusual clinical picture was recognized. Patch tests revealed a high sensitization rate to the MBT derivative …
Number of citations: 14 onlinelibrary.wiley.com
M Pianka - Journal of the Science of Food and Agriculture, 1968 - Wiley Online Library
Twenty 2‐(substituted thio)‐5‐(2,4‐dinitrophenylthio)‐1,3,4‐thiadiazoles and several related compounds were synthesised from the appropriate 1,3,4‐thiadiazole derivatives and the …
Number of citations: 12 onlinelibrary.wiley.com
L Fishbein - Science of the total environment, 1991 - Elsevier
Hundreds of chemicals and mixtures illustrative of many structural and use categories are employed in the rubber industry. Global utilization of natural rubber and synthetic elastomers …
Number of citations: 45 www.sciencedirect.com
CD Trivette Jr, E Morita… - Rubber Chemistry and …, 1962 - meridian.allenpress.com
In this paper the subject of rubber vulcanization accelerated by 2-mercapto-benzothiazole and its derivatives has been reviewed. The technical literature from 1945 through 1960 and …
Number of citations: 17 meridian.allenpress.com
JJ Evans - 1997 - Springer
Scrap tires, automobile tires that have been discarded, are persistent in the environment as a result of reclamation, recycling, and energy recovery efforts. Two to three billion scrap tires …
Number of citations: 69 link.springer.com
MP Wagner - 1973 - sae.org
The adhesion of rubber to brassed steel wire is dependent upon many factors, all of which can be controlled reasonably well by the engineer or compounder. However, variables are …
Number of citations: 2 www.sae.org
F Saeed - 2011 - core.ac.uk
Rubbers are widely used to manufacture industrial articles such as tyres, conveyor belts, hoses, and engine mounts. During flexing, these articles fail in service due to initiation and …
Number of citations: 1 core.ac.uk
L Fishbein - Scandinavian Journal of Work, Environment & Health, 1983 - JSTOR
Hundreds of chemicals illustrative of many structural and use categories are employed in the rubber industry. The present overview has centered on the structural features of a number …
Number of citations: 19 www.jstor.org

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